6-Chloro-2-oxoindoline-5-carboxylic acid
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Overview
Description
6-Chloro-2-oxoindoline-5-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO3 It is a derivative of indoline, a bicyclic compound that is structurally related to indole
Scientific Research Applications
6-Chloro-2-oxoindoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of epz031686, a small molecule inhibitor of smyd3 .
Biochemical Pathways
As an intermediate in the synthesis of EPZ031686, it may play a role in the pathways influenced by SMYD3 inhibition .
Result of Action
As an intermediate in the synthesis of EPZ031686, it may contribute to the effects of SMYD3 inhibition .
Action Environment
It is recommended to be stored in a dry room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-oxoindoline-5-carboxylic acid typically involves the chlorination of 2-oxoindoline-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-oxoindoline-5-carboxylic acid.
Chlorinating Agent: Thionyl chloride (SOCl2).
Reaction Conditions: Reflux in an inert solvent such as dichloromethane (CH2Cl2).
The reaction yields this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 6-chloro-2-hydroxyindoline-5-carboxylic acid.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
6-Chlorooxindole: Similar in structure but lacks the carboxylic acid group.
6-Chloro-5-(2-chloroethyl)indolin-2-one: Contains an additional chloroethyl group.
6-Chloro-5-fluoroindolin-2-one: Contains a fluorine atom instead of a carboxylic acid group.
5,6-Dichloroindolin-2-one: Contains an additional chlorine atom at the 5-position.
Uniqueness
6-Chloro-2-oxoindoline-5-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
6-chloro-2-oxo-1,3-dihydroindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-6-3-7-4(2-8(12)11-7)1-5(6)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALGGHJFGWMWCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156390-49-6 |
Source
|
Record name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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